2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole core, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan ring and the ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and the sulfur-containing ethyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the indole core can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethylfuran: A simpler compound with a furan ring and an ethyl group.
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Features a furan ring and a benzoic acid moiety.
Uniqueness
2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its indole core, ester linkage, and furan ring make it a versatile compound for various applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C18H21NO4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-3-24-8-7-23-18(21)17-11(2)16-13(19-17)9-12(10-14(16)20)15-5-4-6-22-15/h4-6,12,19H,3,7-10H2,1-2H3 |
InChI Key |
KSAHKCYCWVYTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.